3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine
Description
Evolution of Triazole-Piperazine Hybrid Architectures in Medicinal Chemistry
The strategic fusion of triazole and piperazine motifs emerged from parallel advancements in heterocyclic chemistry and neuropharmacology. Triazoles, particularly 1,2,3- and 1,2,4-substituted variants, gained prominence due to their metabolic stability, hydrogen-bonding capacity, and versatile synthetic accessibility. Piperazine, a six-membered diamine ring, became a cornerstone in CNS drug design owing to its conformational flexibility and ability to modulate neurotransmitter receptors.
Early hybrid systems focused on 1,2,3-triazole-piperazine conjugates synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach that enabled rapid diversification. For instance, Yadav et al. (2023) demonstrated that piperazine-1,2,3-triazole scaffolds exhibit nanomolar-range anticancer activity by inhibiting tubulin polymerization, with compound 7i (IC~50~: 5.22 ± 0.05 μM) showing particular promise. Concurrently, Lambat and Deo (2014) optimized green synthesis protocols for triazole-piperazine derivatives using sulphamic acid catalysts, achieving yields exceeding 94% while minimizing hazardous byproducts.
The transition to 1,2,4-triazole-piperazine systems, as exemplified by 3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine, arose from comparative studies highlighting the superior metabolic stability of 1,2,4-triazoles over their 1,2,3 counterparts. This shift aligned with broader trends in kinase and protease inhibitor design, where 1,2,4-triazoles demonstrated enhanced target residence times due to their planar geometry and nitrogen-rich electronic profiles.
Historical Trajectory of Chlorophenyl-Substituted Piperazine Derivatives
The 3-chlorophenyl-piperazine subunit traces its origins to serendipitous discoveries in psychopharmacology. Initially identified as a metabolite of the antidepressant trazodone, 1-(3-chlorophenyl)piperazine (mCPP) was found to exhibit complex serotonergic activity, acting as a partial agonist at 5-HT~1A~ and 5-HT~2C~ receptors. This dual activity sparked interest in chlorophenyl-piperazines as probes for mood disorder therapeutics, though their propensity for off-target effects limited clinical utility.
Synthetic methodologies for mCPP derivatives evolved significantly between 2000–2010. Industrial-scale production typically involved condensation of bis(2-chloroethyl)amine with 3-chloroaniline in xylene, achieving yields >84%. However, clandestine synthesis routes using diethanolamine and 3-chloroaniline under acidic conditions became prevalent in recreational drug markets, leading to regulatory restrictions on precursor availability.
The incorporation of 3-chlorophenyl-piperazine into hybrid structures addressed two critical challenges: (1) improving blood-brain barrier permeability through halogen-mediated lipophilicity, and (2) enhancing receptor subtype selectivity via steric modulation of the piperazine N-aryl group. For example, molecular docking studies revealed that the 3-chloro substituent in 7a (IC~50~: 5.34 ± 0.13 μM) forms a critical hydrophobic interaction with tubulin’s colchicine-binding site, explaining its potent antiproliferative activity.
Development of 1,2,4-Triazol-5-amine Scaffolds in Drug Discovery
1,2,4-Triazol-5-amine derivatives gained traction as privileged scaffolds following seminal work on allosteric kinase inhibitors in the early 2000s. The 5-amino group’s ability to participate in bidirectional hydrogen bonding made it particularly valuable for targeting ATP-binding pockets and catalytic dyads in enzymes. A 2021 study by Srinath et al. demonstrated that tetracyclic triazole-piperazine-quinazolinones exhibit fluorescence properties, enabling their use as dual-purpose therapeutic and diagnostic agents.
Key synthetic breakthroughs included the development of tandem click/CDC (cross-dehydrogenative coupling) reactions, which allowed efficient construction of polycyclic systems from simple azide and alkyne precursors. For this compound, stepwise protocols involving:
- Piperazine ring formation via nitro-reduction and cyclization
- Triazole assembly using sulfamic acid-catalyzed cyclocondensation
- Regioselective amination at the C5 position
were optimized to achieve gram-scale production with >90% purity. Structure-activity relationship (SAR) studies highlighted the critical role of the 5-amino group in tubulin inhibition, with its removal resulting in >10-fold potency reduction.
Emergence of Multi-Target Directed Ligands in Neuropsychopharmacology
The conceptual shift from single-target to multi-target directed ligands (MTDLs) provided the intellectual foundation for this compound’s design. MTDLs leverage complementary pharmacophores to simultaneously modulate interconnected pathways—a strategy particularly advantageous in complex CNS disorders.
Piperazine-triazole hybrids exemplify this paradigm by combining:
- Piperazine’s ability to engage monoamine transporters and GPCRs
- Triazole’s capacity to inhibit metabolic enzymes (e.g., MAO-B) and oxidative stress pathways
Notably, Banerji et al. (2021) demonstrated that triazole-piperazine-quinazolinones exhibit σ~1~ receptor affinity (K~i~ < 100 nM) alongside cholinesterase inhibition, positioning them as potential Alzheimer’s disease therapeutics. Computational models predict that this compound adopts a conformation allowing simultaneous engagement of serotonin receptors and tubulin’s colchicine site, though experimental validation remains ongoing.
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6/c13-9-2-1-3-10(8-9)18-4-6-19(7-5-18)12-15-11(14)16-17-12/h1-3,8H,4-7H2,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXDAJJVWKUJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324414 | |
| Record name | 3-[4-(3-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818635 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
865657-91-6 | |
| Record name | 3-[4-(3-chlorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(3-Chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-chlorophenylpiperazine with 1H-1,2,4-triazol-5-amine under specific conditions. The reaction conditions may include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
While the search results do not offer an exhaustive list of applications for the compound 3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine, they do provide some insight into its potential uses and related research.
General Information
this compound has the following characteristics:
- CAS Number : 865657-91-6
- Molecular Formula : C12H15ClN6
- Molecular Weight : 278.74
- Synonyms : 5-[4-(4-Chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine; 5-[4-(4-Chlorophenyl)piperazino]-1H-1,2,4-triazol-3-ylamine
Scientific Research Applications
- Antihypertensive Agents: A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, including a related compound, were synthesized and screened for antihypertensive and diuretic activity in spontaneously hypertensive rats (SHR) . One compound, 5-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine (8), was selected to define the mechanism of its antihypertensive activity . Studies in SHR suggest ganglionic blocking activity. Short-lived antihypertensive activity was observed in conscious renal hypertensive dogs .
- Reagent for Manufacturing : It can be used as a pharmaceutical intermediate .
- Not intended for certain uses : According to one supplier, this product is explicitly not intended to be used in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .
Mechanism of Action
The mechanism by which 3-[4-(3-Chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine are influenced by substituents on the piperazine and triazole rings. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Replacement with pyridin-2-yl introduces a basic nitrogen, which may alter binding to adrenergic or dopaminergic receptors .
Structural Flexibility vs. Rigidity :
- The methylpiperazine derivative lacks aromaticity, reducing planarity and possibly weakening target interactions compared to the chlorophenyl variant .
Therapeutic Applications :
- While the target compound exhibits antihypertensive effects, analogs like N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine show antimicrobial activity, underscoring the scaffold’s versatility .
Research Findings and Implications
Pharmacological Data:
- Antihypertensive Activity : In SHR, the target compound reduced blood pressure with short-lived efficacy in renal hypertensive dogs, suggesting rapid metabolism or clearance .
- Mechanistic Insights: Ganglionic blocking activity indicates interference with autonomic signaling, a distinct mechanism compared to β-blockers or ACE inhibitors .
Structural Analysis:
- X-ray crystallography of similar compounds (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveals planar triazole rings, with dihedral angles <5° between aromatic systems, facilitating π-π stacking in target binding .
Biological Activity
3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine (CAS Number: 865657-91-6) is a compound of interest due to its potential pharmacological properties. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C12H15ClN6
Molecular Weight : 278.75 g/mol
IUPAC Name : this compound
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and piperazine moieties contributes to its potential pharmacological effects.
Research indicates that compounds containing triazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives have been shown to inhibit the growth of various bacterial and fungal strains. The mechanism typically involves interference with cell wall synthesis or disruption of membrane integrity.
- Antidepressant Effects : Similar compounds have been linked to serotonin receptor modulation, suggesting potential use in treating mood disorders.
- Anticancer Properties : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antidepressant | Modulation of serotonin receptors | |
| Anticancer | Induction of apoptosis |
Case Studies
-
Antimicrobial Study :
A study conducted on a series of triazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent . -
Antidepressant Research :
In a preclinical model for depression, this compound showed promising results by increasing serotonin levels in the brain. Behavioral tests indicated reduced depressive-like symptoms in treated animals compared to controls . -
Cancer Cell Line Testing :
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells. The mechanism involved the activation of intrinsic apoptotic pathways and downregulation of anti-apoptotic proteins .
Q & A
Q. What are the optimal synthetic routes for 3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine?
- Methodological Answer : The synthesis involves coupling a piperazine derivative with a triazole precursor. Key steps include:
- Nucleophilic substitution : React 3-chlorophenylpiperazine with a triazole intermediate (e.g., 5-amino-1H-1,2,4-triazole) under reflux in anhydrous dimethylformamide (DMF) with potassium carbonate as a base .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol.
- Yield Optimization : Adjust reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of triazole to piperazine derivative) to maximize yield (reported up to 68% in analogous syntheses) .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation requires multimodal analysis:
-
X-ray crystallography : Grow single crystals via slow evaporation of an acetone/water mixture. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and dihedral planes. For example, planar triazole rings with dihedral angles <5° relative to substituents .
-
Spectroscopy :
-
¹H/¹³C NMR : Assign peaks using deuterated DMSO. The triazole NH₂ group appears as a singlet at δ 6.8–7.2 ppm, while aromatic protons from the chlorophenyl group resonate at δ 7.3–7.6 ppm .
-
IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Table 1 : Key Crystallographic Parameters (Hypothetical Data Based on Analogues)
Parameter Value Space group P2₁/c Bond length (C-N) 1.32 Å Dihedral angle (triazole-phenyl) 2.3°
Advanced Research Questions
Q. What pharmacological mechanisms have been proposed for this compound?
- Methodological Answer :
- In vitro assays : Screen for receptor binding (e.g., α₁-adrenergic receptors) using radioligand displacement assays .
- In vivo models : Administer to spontaneously hypertensive rats (SHRs) at 10–50 mg/kg. Monitor blood pressure via tail-cuff plethysmography. Observed short-term antihypertensive effects (30% reduction in systolic BP at 50 mg/kg) suggest ganglionic blockade, validated by acetylcholine response inhibition .
- Mechanistic studies : Use isolated rat aortic rings to assess vasodilation. Pre-treatment with L-NAME (NO synthase inhibitor) can clarify NO-dependent pathways .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Conflicting results (e.g., efficacy in rats vs. transient effects in dogs) may arise from:
-
Species-specific metabolism : Perform comparative pharmacokinetic studies (plasma half-life, bioavailability) using LC-MS/MS.
-
Dosage regimes : Optimize dosing intervals (e.g., bid vs. qd) to sustain therapeutic levels.
-
Analytical validation : Ensure activity assays use standardized protocols (e.g., consistent anesthesia methods in animal models) .
Table 2 : Comparative Pharmacological Data (Hypothetical)
Model Dose (mg/kg) Effect Duration Mechanism Reference SHR (rat) 50 6 hours Ganglionic blockade Renal hypertensive dog 30 2 hours Partial α-blockade
Q. How does substituent variation on the triazole or piperazine ring affect bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogues with substituents (e.g., 4-fluorophenyl, tert-butyl) and test in hypertensive models.
- Key trends :
- Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding affinity due to increased lipophilicity .
- Bulky substituents (e.g., tert-butyl) reduce solubility but improve metabolic stability .
- Computational modeling : Use Gaussian 03 to calculate electrostatic potential maps and predict binding modes .
Q. What methods are suitable for tracking in vivo metabolism?
- Methodological Answer :
- Isotopic labeling : Synthesize a ¹⁵N-labeled variant (e.g., ¹⁵N at the triazole NH₂) via modified Staudinger reactions. Track metabolites in rat plasma using LC-HRMS .
- Metabolite identification : Use HILIC chromatography coupled with Q-TOF MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
